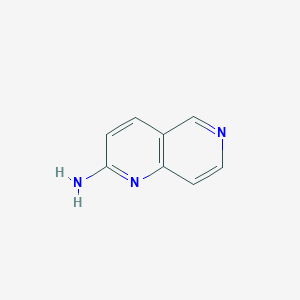

1,6-萘啶-2-胺

概述

描述

科学研究应用

SNDX-5613已被广泛研究,以了解其在治疗具有KMT2A重排或NPM1突变的急性髓性白血病 (AML) 和急性淋巴细胞白血病 (ALL)方面的潜力。 它在临床前模型中显示出显着的抗增殖活性,目前正在临床试验中进行评估 . 此外,SNDX-5613正在探索其与其他抗癌药物联合治疗的潜力 .

作用机制

SNDX-5613通过抑制menin和KMT2A之间的相互作用发挥作用。 这种抑制导致关键白血病基因(如HOXA9和MEIS1)的下调,从而导致白血病细胞的凋亡和分化 . 该化合物专门针对menin-KMT2A相互作用,使其成为一种高度选择性的治疗剂 .

生化分析

Biochemical Properties

1,6-Naphthyridin-2-amine has been found to have a wide range of applications in the biochemical field. It is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Cellular Effects

The effects of 1,6-Naphthyridin-2-amine on various types of cells and cellular processes are primarily observed in its anticancer properties. It has been found to have a significant impact on different cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 1,6-Naphthyridin-2-amine is complex and multifaceted. It is believed to exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand these mechanisms.

准备方法

合成路线和反应条件: SNDX-5613的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线是专有的,并未公开披露。 它通常涉及使用有机溶剂、催化剂和受控反应条件,以确保所需产物的纯度和产量 .

工业生产方法: SNDX-5613的工业生产符合良好生产规范 (GMP) 的要求。 该过程涉及大规模合成、纯化和制剂成口服剂型,例如胶囊和液体 .

化学反应分析

反应类型: SNDX-5613主要在体内经历代谢反应。 它被设计为抑制menin-KMT2A相互作用,从而导致白血病基因的下调 .

常用试剂和条件: 该化合物通常口服给药,并在肝脏中代谢。 参与其代谢反应的常用试剂包括细胞色素P450酶,它们促进其分解和消除 .

形成的主要产物: SNDX-5613代谢反应形成的主要产物是各种从体内排泄的代谢物。 这些代谢物通常比母体化合物活性低 .

相似化合物的比较

类似化合物:

- KO-539 (ziftomenib): 另一种menin抑制剂,靶向menin-KMT2A相互作用,目前正在评估其治疗急性白血病的疗效 .

- SNDX-50469: 一种相关的化合物,也抑制menin-KMT2A相互作用,并在临床前研究中显示出前景 .

独特性: SNDX-5613因其在抑制menin-KMT2A相互作用方面的高度选择性和效力而脱颖而出。 它下调白血病基因和诱导白血病细胞分化的能力使其成为治疗急性白血病的靶向治疗的有希望的候选药物 .

属性

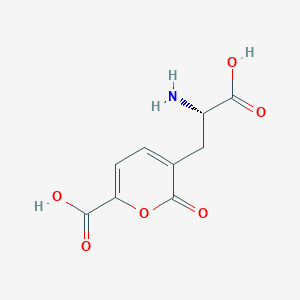

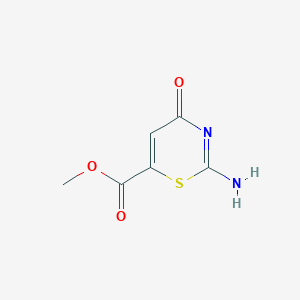

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the 1,6-naphthyridin-2-amine core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

Q4: What synthetic strategies are employed to produce diverse 1,6-naphthyridin-2-amine derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。